![molecular formula C12H15NO2 B2500314 N-[(4-Methoxyphenyl)methyl]but-3-enamide CAS No. 1864060-85-4](/img/structure/B2500314.png)

N-[(4-Methoxyphenyl)methyl]but-3-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-Methoxyphenyl)methyl]but-3-enamide is a chemical entity that can be synthesized through various chemical reactions. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related amide compounds has been reported using different reagents and methodologies. For instance, N-methoxy-N-methylcyanoformamide has been synthesized from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole, which suggests that similar reagents might be used for the synthesis of this compound . Additionally, the preparation of N-methoxy-N-methylamides from carboxylic acids using N,O-dimethylhydroxylamine hydrochloride has been demonstrated, which could potentially be adapted for the synthesis of the compound .

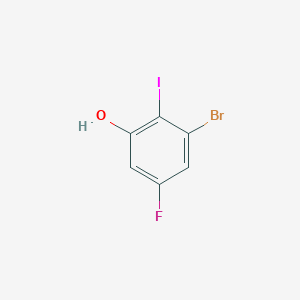

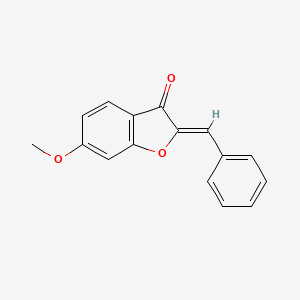

Molecular Structure Analysis

The molecular structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, has been analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations . These techniques could be applied to this compound to determine its crystal structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For example, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been investigated, which could provide insights into the chemical reactivity of this compound . Additionally, the synthesis of thiazole carboxamide derivatives, as reported in one of the papers, involves nucleophilic substitution reactions, which might also be relevant for the chemical reactions of the compound under study .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from related compounds. The antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using the DPPH free radical scavenging test, suggesting that similar assays could be used to evaluate the antioxidant potential of this compound . The solubility, melting point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Enamine Chemistry

- Synthesis and Alkylation of Cyclic and Non-cyclic Enamino-thiones: Enamino-thiones, including those with p-methoxyphenyl, have been prepared and alkylated, revealing significant insights into their stereochemistry (Rasmussen, Shabana, & Lawesson, 1981).

Molecular Structure and Antioxidant Activity

- Analysis of Molecular Structure and Antioxidant Properties: A study focused on the molecular structure and antioxidant activity of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction and DFT calculations (Demir et al., 2015).

Biological Activity of Coordination Compounds

- Synthesis and Biological Activity of Coordination Compounds: Coordination compounds involving methoxyphenyl and other components have been synthesized, showing significant antimicrobial and antifungal activities (Gulea et al., 2019).

Corrosion Inhibition Properties

- Organic Compounds as Corrosion Inhibitors: Compounds with methoxyphenyl groups have been studied for their efficacy in inhibiting corrosion in specific metal environments, demonstrating the potential application in materials science (Khalifa & Abdallah, 2011).

Synthesis and Characterization for Industrial Application

- Synthesis and Characterization of Acrylamide Derivatives: The study of acrylamide derivatives, including compounds with methoxyphenyl, for use as corrosion inhibitors highlights their potential industrial applications (Abu-Rayyan et al., 2022).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]but-3-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-4-12(14)13-9-10-5-7-11(15-2)8-6-10/h3,5-8H,1,4,9H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXINRZVKCHGHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2500235.png)

![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)

![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2500240.png)

![ethyl (2E)-4-methyl-2-[(3-nitrophenyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2500241.png)

![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)